molecular formula C18H20ClFN4O3S B2984373 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride CAS No. 1185048-91-2

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride

Cat. No.: B2984373
CAS No.: 1185048-91-2
M. Wt: 426.89
InChI Key: GVDJYWGHUOMQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H20ClFN4O3S and its molecular weight is 426.89. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Metabolism

Research on similar compounds has provided detailed insights into their pharmacokinetics and metabolism in humans. For example, studies on related compounds have shown that these can be well absorbed, metabolized, and eliminated through various pathways, including oxidation and conjugation processes. The disposition of drug-related materials in the body often occurs through fecal and urinary excretions, underlining the importance of understanding the metabolic pathways and the role of enzymes in the biotransformation of these compounds (Renzulli et al., 2011).

Therapeutic Applications

Compounds with similar structures have been explored for their therapeutic potential in treating various diseases. For example, certain derivatives are investigated for their roles as receptor antagonists, highlighting the possibility of targeting specific receptors for therapeutic outcomes. The detailed mechanisms of action, such as receptor binding and the subsequent physiological effects, are critical areas of research. These studies contribute to a deeper understanding of how structural modifications can enhance therapeutic efficacy or reduce side effects (Dehdashti et al., 2013).

Diagnostic and Imaging Applications

Research into related compounds also extends to their use in diagnostic imaging. For instance, radiolabeled compounds have been developed for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging to study receptor distribution in various diseases. These applications demonstrate the compound's utility in non-invasive imaging techniques for diagnosing and monitoring disease progression (Lin et al., 2010).

Safety and Toxicology

The safety profile and potential toxicological effects of these compounds are also vital research areas. Studies focus on the biodistribution, dosimetry, and possible adverse effects to ensure the compounds' safety for human use. Understanding the toxicokinetics and identifying any toxic metabolites are crucial steps in the development of these compounds for clinical applications (Berding et al., 2004).

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3S.ClH/c19-13-2-3-14-16(12-13)27-18(21-14)23(17(24)15-4-5-20-26-15)7-1-6-22-8-10-25-11-9-22;/h2-5,12H,1,6-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDJYWGHUOMQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=NO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.